4-(1-Methylimidazol-2-yl)butan-1-ol
Description
4-(1-Methylimidazol-2-yl)butan-1-ol is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.213 g/mol. This compound features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the imidazole ring imparts unique chemical properties to the compound, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-6-5-9-8(10)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZDUYPVTPRMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1519819-63-6 | |
| Record name | 4-(1-methyl-1H-imidazol-2-yl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-(1-Methylimidazol-2-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with a suitable butanol derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
4-(1-Methylimidazol-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The imidazole ring allows for substitution reactions, where functional groups can be introduced or replaced using appropriate reagents and conditions.
Scientific Research Applications
4-(1-Methylimidazol-2-yl)butan-1-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to mimic certain biological structures.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Methylimidazol-2-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(1-Methylimidazol-2-yl)butan-1-ol can be compared with other imidazole-containing compounds, such as:
Imidazole: A simpler compound with a similar ring structure but without the butanol side chain.
Histidine: An amino acid containing an imidazole ring, playing a crucial role in protein structure and function.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
The uniqueness of this compound lies in its specific structure, which combines the imidazole ring with a butanol side chain, providing distinct chemical and biological properties .
Biological Activity
4-(1-Methylimidazol-2-yl)butan-1-ol is a compound of significant interest due to its potential biological activities. This article explores the biological effects, mechanisms, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a butanol backbone with a methylimidazole moiety, which is known to impart various biological properties. Its chemical structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing antimicrobial agents.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive Bacteria | 32 µg/mL |
| Gram-negative Bacteria | 64 µg/mL |
These results highlight the compound's broad-spectrum antimicrobial potential, making it a candidate for further investigation in clinical applications.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The compound was tested on several cancer types, including breast and prostate cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| PC3 (Prostate) | 20 |
The mechanism underlying this anticancer activity appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
The biological activity of this compound is thought to be mediated through its interaction with various biological targets, including enzymes and receptors. The imidazole ring may facilitate binding to these targets, influencing their activity and leading to observed biological effects.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was applied topically in a formulation against skin infections caused by Staphylococcus aureus. Results indicated a significant reduction in infection rates compared to placebo treatments.
Study 2: Cancer Cell Line Analysis
In another investigation, researchers treated human breast cancer cell lines with varying concentrations of this compound. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to untreated controls, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
